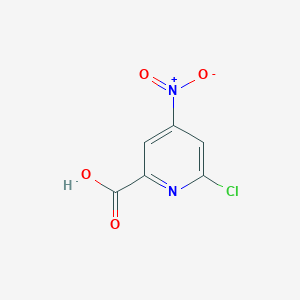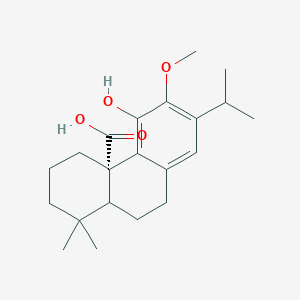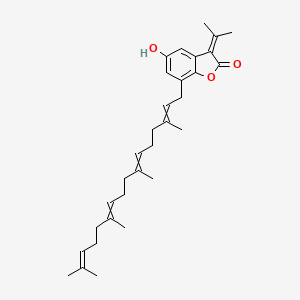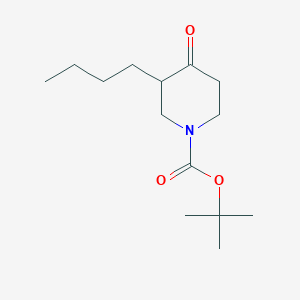
Lup-20(29)en-28-ol-3beta-yl caffeate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lup-20(29)en-28-ol-3beta-yl caffeate is a pentacyclic triterpenoid compound derived from lupeol. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(29)en-28-ol-3beta-yl caffeate typically involves the esterification of lupeol with caffeic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of lupeol from natural sources such as the bark of white birch trees, followed by chemical modification to introduce the caffeate moiety. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Lup-20(29)en-28-ol-3beta-yl caffeate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The caffeate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Lup-20(29)en-28-ol-3beta-yl caffeate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its role in inhibiting enzymes and modulating biochemical pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in treating conditions such as arthritis, cancer, and bacterial infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of Lup-20(29)en-28-ol-3beta-yl caffeate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and inflammation. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
類似化合物との比較
Lup-20(29)en-28-ol-3beta-yl caffeate can be compared with other similar compounds such as:
Lupeol: The parent compound from which it is derived. Lupeol also exhibits anti-inflammatory and anti-cancer properties but lacks the caffeate moiety.
Betulin: Another pentacyclic triterpenoid with similar biological activities. Betulin is known for its anti-cancer and anti-inflammatory effects.
Betulinic Acid: A derivative of betulin with enhanced anti-cancer properties. It is often compared with this compound for its therapeutic potential.
This compound stands out due to its unique combination of the triterpenoid structure and the caffeate moiety, which contributes to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C39H56O5 |
|---|---|
分子量 |
604.9 g/mol |
IUPAC名 |
[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1 |
InChIキー |
VOQSZICWRNPAMF-NAWICEEHSA-N |
異性体SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)

![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)







![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)
